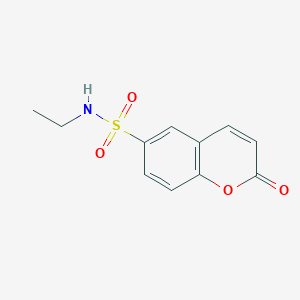

N-ethyl-2-oxo-2H-chromene-6-sulfonamide

Description

The compound N-ethyl-2-oxo-2H-chromene-6-sulfonamide is a molecule of interest in medicinal chemistry, primarily due to its hybrid structure. It combines the well-regarded chromene nucleus with a pharmacologically significant sulfonamide group. This strategic pairing is a key area of investigation for developing new therapeutic agents.

Properties

IUPAC Name |

N-ethyl-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-12-17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDQWFBZGLXTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 2 Oxo 2h Chromene 6 Sulfonamide Analogues

Strategies for the Construction of the 2-Oxo-2H-chromene-6-sulfonamide Core

The fundamental framework of 2-oxo-2H-chromene-6-sulfonamide can be assembled through various synthetic pathways, each starting from different precursors and employing distinct chemical reactions.

Synthesis via Reactions of 3-Formyl-4-hydroxybenzenesulfonyl Chloride Precursors

One effective method for constructing the coumarin-sulfonamide scaffold involves the use of 3-formyl-4-hydroxybenzenesulfonyl chloride. This precursor contains key functional groups that can be manipulated to form the desired heterocyclic system. For instance, 4-chloro-3-formylcoumarin, a related derivative, serves as a versatile starting material for creating a variety of coumarin-based compounds. ias.ac.insigmaaldrich.com It can react with different nucleophiles to introduce diverse functionalities. For example, its reaction with secondary amines, dialkyl acetylenedicarboxylates, and isocyanides in a one-pot, four-component reaction leads to the formation of 3-furyl coumarin (B35378) derivatives. ias.ac.in While direct synthesis of N-ethyl-2-oxo-2H-chromene-6-sulfonamide from 3-formyl-4-hydroxybenzenesulfonyl chloride is not explicitly detailed in the provided results, the chemistry of related formyl-coumarin precursors suggests its feasibility. sigmaaldrich.comniscpr.res.inmedchemexpress.com

Derivatization from 6-Nitro-2H-chromen-2-one Intermediates

A common and effective strategy for introducing a sulfonamide group at the C-6 position of the coumarin ring begins with 6-nitro-2H-chromen-2-one. This method involves a two-step process: the reduction of the nitro group to an amine, followed by the conversion of the amino group into a sulfonamide. The reduction of 6-nitrocoumarin to 6-aminocoumarin can be achieved using reagents like iron under standard procedures. nih.gov The resulting 6-aminocoumarin can then be transformed into the corresponding sulfonyl chloride, which subsequently reacts with an amine, such as ethylamine (B1201723), to yield the final N-substituted sulfonamide. This approach is widely used for the synthesis of various coumarin-6-sulfonamide derivatives. nih.govnih.gov

Direct Sulfonation of Chromene Derivatives

Direct sulfonation of the parent coumarin ring is another viable method for introducing the sulfonyl group. This typically involves reacting coumarin with chlorosulfonic acid. researchgate.net This reaction yields 2-oxo-2H-chromene-6-sulfonyl chloride, a key intermediate. nih.govresearchgate.net This sulfonyl chloride can then be reacted with a wide range of primary and secondary amines, including ethylamine, to produce the corresponding N-substituted coumarin-6-sulfonamides. researchgate.net This method offers a straightforward route to a variety of sulfonamide derivatives.

Multi-Component Reactions for the Expedient Synthesis of Chromene-Sulfonamide Hybrids

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and aligns with the principles of green chemistry. nih.goveurekalert.orgresearchgate.net

Exploration of Catalyst Systems and Reaction Conditions

The efficiency and selectivity of MCRs for synthesizing chromene-sulfonamide hybrids are highly dependent on the catalyst and reaction conditions. Various catalysts, including metal salts like CuI and FeCl3, and organocatalysts, have been explored. nih.govmsu.edu For instance, a four-component synthesis of 3-N-sulfonylamidine coumarins has been achieved using a copper salt catalyst. nih.gov The choice of solvent and temperature also plays a crucial role in optimizing the yield and purity of the products. nih.gov The synthesis of chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids has been accomplished via a "click" reaction, a type of MCR, using copper sulfate (B86663) and sodium ascorbate (B8700270) as the catalytic system. nih.gov

Green Chemistry Approaches in Chromene-Sulfonamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. eurekalert.orgkjscollege.com In the context of chromene-sulfonamide synthesis, this includes the use of solvent-free reaction conditions, microwave irradiation, and ultrasound. researchgate.neteurekalert.orgkjscollege.comnih.gov For example, a solvent-free method for the preparation of various coumarin sulfonamides has been reported, which involves reacting coumarin sulfonyl chloride with different amines in the presence of potassium carbonate at room temperature. researchgate.net This method is characterized by a simple procedure, easy separation of products, and high yields. researchgate.net Other green approaches include performing reactions in environmentally benign solvents like water or ethanol (B145695). eurekalert.orgkjscollege.com

Data on Synthetic Methodologies

| Synthetic Strategy | Key Precursors/Intermediates | Key Reactions | Advantages | Reference(s) |

| Via 3-Formyl-4-hydroxybenzenesulfonyl Chloride | 3-Formyl-4-hydroxybenzenesulfonyl chloride, 4-Chloro-3-formylcoumarin | Condensation, Nucleophilic substitution | Versatility in introducing substituents | ias.ac.insigmaaldrich.comniscpr.res.inmedchemexpress.com |

| From 6-Nitro-2H-chromen-2-one | 6-Nitro-2H-chromen-2-one, 6-Aminocoumarin | Nitro group reduction, Sulfonamide formation | Well-established and reliable method | nih.govnih.govnih.gov |

| Direct Sulfonation | Coumarin, Chlorosulfonic acid | Electrophilic aromatic substitution | Direct and straightforward approach | researchgate.net |

| Multi-Component Reactions | Salicylaldehydes, active methylene (B1212753) compounds, amines, sulfonyl azides | One-pot condensation/cycloaddition | High efficiency, atom economy, step economy | nih.goveurekalert.orgresearchgate.netnih.gov |

| Green Chemistry Approaches | Various | Solvent-free synthesis, Microwave/Ultrasound-assisted reactions | Reduced waste, energy efficiency, safer processes | researchgate.neteurekalert.orgkjscollege.comnih.gov |

Functionalization and Diversification of the Sulfonamide Moiety

The synthesis of coumarin-6-sulfonamide derivatives typically begins with the reaction of coumarin and chlorosulfonic acid to produce 2-oxo-2H-chromene-6-sulfonyl chloride. nih.gov This highly reactive intermediate serves as the common precursor for the introduction of various nitrogen-based substituents. The general synthetic strategy involves reacting the sulfonyl chloride with a wide array of primary or secondary amines in the presence of a base, leading to the formation of a diverse library of N-substituted coumarin-6-sulfonamides. nih.govplos.org

While direct N-alkylation or N-acylation on a pre-formed N-ethyl-2-oxo-2H-chromene-6-sulfonamide is a plausible synthetic route, much of the existing research focuses on constructing N-substituted analogues from the parent sulfonyl chloride.

N-Acylation strategies are evident in the synthesis of complex derivatives. For instance, N-(4-acetylphenyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized by stirring 2-oxo-2H-chromene-6-sulfonyl chloride with 4-aminoacetophenone in a solvent like dichloromethane. nih.gov This resulting acetylphenyl derivative can then undergo further reactions, such as refluxing with various phenylhydrazines or p-toluenesulfonyl hydrazide in ethanol with a catalytic amount of acetic acid, to yield Schiff base derivatives. nih.gov This multi-step process demonstrates how an acylated substituent is incorporated and further modified. Similarly, N-acyl-6-sulfonamide-tetrahydroquinoline derivatives have been synthesized, highlighting the utility of the N-acyl sulfonamide linkage in medicinal chemistry. nih.gov

N-Alkylation principles are applied by selecting appropriate alkylamines in the initial reaction with 2-oxo-2H-chromene-6-sulfonyl chloride. The synthesis of the title compound, N-ethyl-2-oxo-2H-chromene-6-sulfonamide, itself is a primary example of N-alkylation, where ethylamine is used as the nucleophile. Further alkylation on the sulfonamide nitrogen is possible but can be challenging and may require specific conditions to avoid N,N-dialkylation or reaction at other sites on the coumarin ring.

A significant area of research involves the introduction of complex aromatic and heterocyclic moieties to the sulfonamide nitrogen to create hybrid molecules. This is typically achieved through the condensation of 2-oxo-2H-chromene-6-sulfonyl chloride with an amine-bearing substituent of interest.

Aromatic Substituents: A straightforward method involves reacting the sulfonyl chloride with various substituted anilines or other aromatic amines. In one study, a series of coumarin-6-sulfonamide-chalcone hybrids were prepared by reacting coumarin-6-sulfonylchloride with various 4-aminochalcone derivatives. plos.org The reaction was carried out in methylene chloride with pyridine (B92270) as a catalyst, stirring at room temperature for 24 hours. The resulting products incorporate a bulky, conjugated aromatic system onto the sulfonamide nitrogen. plos.org

Heterocyclic Substituents: The incorporation of heterocyclic rings is a common strategy.

Sulfanilamide (B372717) and Sulfapyridine (B1682706): Derivatives have been synthesized by refluxing 2-oxo-2H-chromene-6-sulfonyl chloride with sulfanilamide or sulfapyridine in absolute ethanol for 12 hours. nih.gov

Triazoles: Chromene-triazole-benzenesulfonamide hybrids have been formed through multi-step synthesis, demonstrating the connection of a triazole ring system, which is itself linked to a benzene sulfonamide, to the coumarin scaffold. nih.gov

Pyrimidines: N-(4,6-dimethylpyrimidin-2-yl) substituted sulfonamides have been synthesized, showcasing the direct linkage of a pyrimidine (B1678525) heterocycle to the sulfonamide nitrogen. nih.gov

This synthetic approach allows for the creation of a vast library of compounds by simply varying the amine component in the reaction.

Table 1: Examples of Synthesized N-Substituted 2-oxo-2H-chromene-6-sulfonamide Analogues This is an interactive table. Select a compound to see its synthetic precursor.

| Compound Name | Amine Precursor | Reference |

| N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-6-sulfonamide | Sulfanilamide | nih.gov |

| N-(pyridin-2-yl)-2-oxo-2H-chromene-6-sulfonamide | Sulfapyridine | nih.gov |

| N-(4-acetylphenyl)-2-oxo-2H-chromene-6-sulfonamide | 4-aminoacetophenone | nih.gov |

| Coumarin-6-sulfonamide-chalcone hybrids | 4-aminochalcone derivatives | plos.org |

Spectroscopic and Analytical Validation of Synthesized N-ethyl-2-oxo-2H-chromene-6-sulfonamide Derivatives

The structural confirmation of newly synthesized N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives relies on a combination of spectroscopic and analytical techniques, primarily Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. For coumarin-sulfonamide hybrids, characteristic absorption bands confirm the presence of the core structure. For example, in a series of chromene-1,2,3-triazole benzene sulfonamide hybrids, the carbonyl group (C=O) of the coumarin lactone ring shows a characteristic absorption peak around 1725 cm⁻¹. nih.gov Other important signals include those for N-H and S=O stretching in the sulfonamide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms. In coumarin-6-sulfonamide-chalcone hybrids, the olefinic protons of the chalcone (B49325) moiety appear as doublets in the range of 7.60–8.08 ppm, with coupling constants between 15.6 and 16.0 Hz, indicating a trans configuration. plos.org The aromatic protons of the coumarin and substituted rings typically appear as a complex series of multiplets in the downfield region.

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. In recently synthesized coumarin derivatives, the carbon signals are assigned based on their chemical shifts. For example, in ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, the lactone carbonyl carbon appears at 160.7 ppm, while other aromatic and alkyl carbons are observed at their expected chemical shifts. researchgate.net In N-acyl sulfonamide derivatives, the amide carbonyl carbon (CONH) is typically found in the downfield region, for instance, at δC 164–165 ppm. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. This technique provides the molecular weight with high precision, validating the successful synthesis of the target molecule.

Table 2: Representative Spectroscopic Data for Coumarin-Sulfonamide Analogues This is an interactive table. Click on a data type for more details.

| Technique | Feature | Typical Range / Value | Reference |

| IR | Lactone C=O Stretch | ~1725 cm⁻¹ | nih.gov |

| ¹H NMR | Olefinic Protons (trans) | 7.60 - 8.08 ppm (d, J = 15.6-16.0 Hz) | plos.org |

| ¹³C NMR | Lactone C=O Carbon | ~160.7 ppm | researchgate.net |

| ¹³C NMR | Amide CONH Carbon | ~164 - 165 ppm | nih.gov |

Structure Activity Relationship Sar and Computational Studies of N Ethyl 2 Oxo 2h Chromene 6 Sulfonamide Derivatives

Systematic Elucidation of Key Structural Determinants for Biological Activity

The biological activity of N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives is intricately linked to the interplay of jejich constituent parts: the coumarin (B35378) core, the sulfonamide linker, and the N-ethyl substituent. The coumarin nucleus itself is a versatile pharmacophore, with substitutions on the benzene (B151609) and pyrone rings significantly influencing activity. d-nb.infonih.gov The sulfonamide group, a well-established zinc-binding group in many metalloenzymes, often plays a crucial role in the mechanism of action, particularly in enzyme inhibition. nih.gov

The nature of the substituent on the sulfonamide nitrogen is a critical determinant of biological activity. While a free sulfonamide (SO2NH2) is often essential for activities like carbonic anhydrase inhibition, N-substitution can modulate potency and selectivity for other targets. nih.gov The N-ethyl group, in particular, contributes to the lipophilicity and steric profile of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target protein.

Influence of Substituent Variations on Pharmacological Efficacy

The pharmacological efficacy of N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives can be finely tuned by strategic placement of various substituents on the chromene ring. These modifications can alter the electronic and steric properties of the molecule, leading to enhanced potency and selectivity.

Positional Effects of Substituents on the Chromene Ring (e.g., C-6, C-3, C-2)

Substitutions at various positions on the 2-oxo-2H-chromene core have been shown to have a profound impact on the biological activity of the resulting sulfonamide derivatives.

The C-6 position , where the sulfonamide moiety is attached in the parent compound, is a key site for modification. Studies on related coumarin-6-sulfonamides have demonstrated that introducing various heterocyclic and aromatic moieties at this position can lead to potent antiproliferative agents. For instance, certain thiazole- and pyrazole-containing derivatives have shown significant activity against cancer cell lines. nih.gov

Modifications at the C-3 position of the coumarin ring have also been extensively explored. The introduction of different groups at this position can influence the molecule's interaction with its biological target. For example, in a series of coumarin-3-carboxamides, the nature of the substituent on the amide nitrogen was found to be crucial for monoamine oxidase (MAO) inhibition. researchgate.net

Stereochemical Considerations and Chiral Sulfonamide Analogues

The introduction of chiral centers into drug molecules can have profound effects on their pharmacological and toxicological profiles. Enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of biological activity. researchgate.net In the context of N-ethyl-2-oxo-2H-chromene-6-sulfonamide, a chiral center could be introduced at various positions, for instance, by incorporating a chiral substituent on the chromene ring or by creating a chiral sulfur atom in the sulfonamide linker.

Despite the recognized importance of stereochemistry in drug design, a review of the current literature reveals a notable absence of studies focused on the stereoselective synthesis or chiral resolution of N-ethyl-2-oxo-2H-chromene-6-sulfonamide analogues. While methods for the chiral separation of other sulfonamide derivatives have been reported, ijopaar.comnih.gov specific applications to this class of coumarins are yet to be explored. The synthesis and biological evaluation of individual enantiomers of chiral N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives represent a significant and unexplored area of research that could lead to the discovery of more potent and selective therapeutic agents.

The Role of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the chromene ring play a pivotal role in modulating the biological activity of N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the molecule's polarity, ability to form hydrogen bonds, and its interaction with the active site of a biological target.

Electron-donating groups , such as methoxy (B1213986) (-OCH3) and alkyl groups, can increase the electron density of the aromatic ring system. In some cases, this can enhance the binding affinity of the molecule to its target. For instance, studies on other coumarin derivatives have shown that the presence of a methoxy group can be beneficial for certain biological activities.

Conversely, electron-withdrawing groups , such as halogens (e.g., -Cl, -F) and nitro groups (-NO2), decrease the electron density of the aromatic system. These groups can enhance the acidity of nearby protons and influence the molecule's ability to participate in π-π stacking interactions. The strategic placement of EWGs has been shown to be advantageous in several classes of bioactive compounds. For example, in a series of N-substituted 2-oxo-2H-chromene-3-carboxamides, the presence of a fluorine atom (an EWG) on the N-phenyl substituent led to improved potency against monoamine oxidase B. researchgate.net

The following table summarizes the observed effects of different substituents on the anticancer activity of some coumarin-6-sulfonamide derivatives against the HepG2 cancer cell line. nih.gov

| Compound | R Group (Substituent) | IC50 (µM) against HepG2 |

| 13a | Thiazole derivative | 3.48 |

| 15a | Thiazole derivative | 5.03 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Development of Predictive Models for Activity Optimization

Several QSAR studies have been conducted on coumarin-sulfonamide hybrids and related compounds to develop predictive models for various biological activities, including antibacterial and anticancer effects. nih.govrsc.org These models typically employ a range of molecular descriptors, such as steric, electronic, and hydrophobic parameters, to quantify the structural features of the molecules.

For instance, a 3D-QSAR study on novel chromene-sulfonamide hybrids with antibacterial activity revealed the importance of steric and hydrophobic fields in determining their potency. The contour maps generated from the model indicated that bulky and hydrophobic groups in certain regions of the molecule were favorable for activity, while hydrophilic groups were detrimental. nih.gov

Another QSAR study on N-substituted sulfonamide derivatives as antibacterial agents identified molecular weight, total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) as key descriptors. ijopaar.com The developed models showed good predictive power, suggesting their utility in the design of new antibacterial agents.

While specific QSAR models for N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives are not extensively reported, the principles and methodologies from studies on related compounds can be applied to guide the optimization of this particular chemical scaffold. By systematically varying the substituents on the chromene ring and analyzing the resulting changes in activity, it is possible to develop robust QSAR models that can accelerate the discovery of new drug candidates.

The following table presents a hypothetical example of a QSAR model for a series of N-substituted 2-oxo-2H-chromene-6-sulfonamides, illustrating the type of data that would be generated.

| Compound | LogP | Molecular Weight | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| Derivative 1 | 2.5 | 350.4 | 6.2 | 6.1 |

| Derivative 2 | 3.1 | 378.5 | 6.8 | 6.7 |

| Derivative 3 | 2.8 | 364.4 | 6.5 | 6.6 |

| Derivative 4 | 3.5 | 392.5 | 7.1 | 7.0 |

Identification of Physicochemical Descriptors Correlating with Biological Response

The biological activity of N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives is intrinsically linked to their physicochemical properties. Scientists are actively identifying key descriptors that govern the therapeutic efficacy of these compounds. For instance, in the pursuit of novel antidiabetic agents, the inhibitory potential of a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives against α-amylase and α-glucosidase has been evaluated. nih.gov All tested derivatives demonstrated significant inhibitory activity against α-amylase. nih.gov

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on chromene-sulfonamide hybrids has provided valuable insights into their antibacterial activity. This model helps in the rational design of new compounds with enhanced efficacy by predicting their activity based on their molecular structure. nih.gov Such computational approaches are instrumental in reducing the need for extensive and time-consuming experimental synthesis and testing. nih.gov

Molecular Docking and Dynamics Simulations

Computational docking and molecular dynamics simulations are powerful tools for understanding the interactions between N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives and their biological targets at a molecular level.

Ligand-Protein Interaction Analysis with Specific Enzyme Active Sites

Molecular docking studies have been instrumental in elucidating the binding patterns of these derivatives with a range of enzymes implicated in various diseases.

Carbonic Anhydrase (CA): The sulfonamide group is a well-established pharmacophore for carbonic anhydrase inhibitors, as it coordinates with the zinc ion in the enzyme's active site. cu.edu.eg Docking studies of various sulfonamide derivatives, including those with a chromene scaffold, have been performed to predict their binding modes within different CA isoforms such as CA I, II, IX, and XII. cu.edu.egnih.govnih.gov These studies help in understanding the structural basis for the observed inhibitory activity and selectivity. nih.govnih.gov For example, the interaction of some chromene-containing sulfonamides with the active site of CA II involves hydrogen bonding with Thr199 and hydrophobic interactions with residues like Phe131 and Leu198. nih.govnih.gov

α-Amylase and α-Glucosidase: In the context of diabetes, computational docking has been used to demonstrate the ability of 2-oxo-2H-chromene-6-sulfonamide derivatives to interact with α-amylase and α-glucosidase. nih.govnih.gov These enzymes are key players in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. mdpi.comnih.gov Docking analysis has confirmed the successful placement of these derivatives within the active sites of these enzymes, highlighting favorable binding energies and various interactions. nih.govnih.gov

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Molecular docking simulations have also explored the interaction of these chromene derivatives with PPAR-γ, a key regulator of glucose metabolism and insulin (B600854) sensitivity. nih.govnih.gov The results suggest that these compounds can effectively bind to the PPAR-γ active site, indicating their potential as insulin sensitizers. nih.govnih.gov

Other Enzymes: The versatility of the chromene-sulfonamide scaffold has led to investigations into its interactions with other enzymes as well. For instance, docking studies have been conducted to evaluate their potential as inhibitors of Dihydropteroate (B1496061) Synthase (DHPS), a target for antibacterial agents. nih.gov

Computational Prediction of Binding Modes and Affinities

Computational models are adept at predicting how these ligands bind to their protein targets and the strength of these interactions. The binding affinity, often expressed as binding energy, is a critical parameter in drug design. For instance, in the study of α-amylase and α-glucosidase inhibitors, good binding energy values were reported for the docked chromene-sulfonamide derivatives. nih.gov Similarly, for carbonic anhydrase inhibitors, docking scores are routinely calculated to estimate the binding affinity of the designed compounds. nih.govnih.gov These predictions, when correlated with experimental data like IC50 values, provide a powerful tool for lead optimization.

Conformational Landscape Analysis of N-ethyl-2-oxo-2H-chromene-6-sulfonamide Analogues

The three-dimensional shape or conformation of a molecule is crucial for its biological activity. Rotational spectroscopy studies on benzenesulfonamides have revealed that the conformation of the sulfonamide group can be influenced by other substituents on the benzene ring. mdpi.com In the solid state, ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate adopts a fully extended, linear arrangement. nih.govresearchgate.net Understanding the conformational preferences of N-ethyl-2-oxo-2H-chromene-6-sulfonamide and its analogues is essential for designing molecules that can adopt the optimal conformation for binding to their target. Computational methods can be used to explore the conformational landscape of these molecules and identify low-energy, bioactive conformations.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a viable drug, it must possess favorable ADME properties. In silico tools are now widely used to predict these properties early in the drug discovery process, saving time and resources.

For a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives investigated as potential antidiabetic agents, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions showed an acceptable range of oral bioavailability and drug-likeness. nih.govnih.gov The BOILED-Egg model, which predicts gastrointestinal absorption and brain penetration, has been used to assess the drug-like properties of various compounds. mdpi.com Furthermore, predictions of toxicity profiles, including cytotoxicity, mutagenicity, immunotoxicity, and carcinogenicity, have indicated that some of these chromene-sulfonamide derivatives have a safe profile. nih.govnih.gov These in silico assessments are crucial for prioritizing compounds for further experimental evaluation.

Future Directions and Research Opportunities for N Ethyl 2 Oxo 2h Chromene 6 Sulfonamide

Innovative Synthetic Strategies for Enhanced Structural Diversity

The exploration of the full therapeutic potential of N-ethyl-2-oxo-2H-chromene-6-sulfonamide is intrinsically linked to the development of novel and efficient synthetic methodologies. While classical approaches to coumarin (B35378) and sulfonamide synthesis are well-documented, future research should focus on innovative strategies that allow for greater structural diversification and the generation of extensive compound libraries for high-throughput screening.

Recent advancements in synthetic organic chemistry offer a plethora of tools to achieve this. researchgate.net For instance, the application of microwave-assisted organic synthesis (MAOS) could significantly accelerate the synthesis of N-ethyl-2-oxo-2H-chromene-6-sulfonamide and its analogues. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Furthermore, the use of green solvents and catalyst-based approaches should be prioritized to ensure environmentally benign and sustainable synthetic routes. researchgate.net

Future synthetic endeavors could also explore one-pot multicomponent reactions (MCRs) to construct the chromene-sulfonamide scaffold in a single step from simple starting materials. This approach is highly efficient and allows for the rapid generation of a diverse set of derivatives by varying the individual components. The development of novel catalyst systems, including metal-organic frameworks (MOFs) and nanoparticles, could also open new avenues for the selective functionalization of the chromene ring and the sulfonamide group, leading to compounds with improved potency and selectivity. researchgate.net

Design of Highly Selective and Potent Enzyme Inhibitors

The structural features of N-ethyl-2-oxo-2H-chromene-6-sulfonamide make it an attractive scaffold for the design of enzyme inhibitors. The sulfonamide group is a well-known zinc-binding group (ZBG) and is a key component of many carbonic anhydrase (CA) inhibitors. nih.govnih.gov CAs are a family of metalloenzymes involved in various physiological and pathological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.gov Future research should focus on systematically evaluating the inhibitory activity of N-ethyl-2-oxo-2H-chromene-6-sulfonamide and its derivatives against a panel of CA isoforms.

Structure-based drug design will be instrumental in developing highly selective inhibitors. unl.edunih.gov By utilizing X-ray crystallography and NMR spectroscopy to study the binding mode of N-ethyl-2-oxo-2H-chromene-6-sulfonamide within the active site of different CA isoforms, researchers can identify key interactions and design modifications to enhance potency and selectivity. For example, the ethyl group on the sulfonamide could be replaced with other substituents to probe for additional interactions with the enzyme's active site. Similarly, modifications to the coumarin ring could be made to target specific residues in the active site, thereby improving selectivity for a particular CA isoform.

Beyond carbonic anhydrases, the coumarin scaffold is known to interact with a variety of other enzymes. Therefore, screening N-ethyl-2-oxo-2H-chromene-6-sulfonamide against a broad range of enzymatic targets, such as kinases, proteases, and acetylcholinesterase, could uncover novel therapeutic opportunities. mdpi.comnih.gov

Development of Multi-Targeted Therapeutic Agents

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders. nih.gov The development of multi-targeted therapeutic agents, which can simultaneously modulate multiple biological targets, represents a promising strategy to address this complexity. The hybrid structure of N-ethyl-2-oxo-2H-chromene-6-sulfonamide, combining a coumarin and a sulfonamide moiety, makes it an ideal starting point for the design of such agents.

For instance, in the context of Alzheimer's disease, a multi-target approach could involve the simultaneous inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-β (Aβ) peptides. nih.gov The coumarin scaffold has been shown to exhibit anti-AChE activity, while certain sulfonamide derivatives have been reported to interfere with Aβ aggregation. By judiciously modifying the structure of N-ethyl-2-oxo-2H-chromene-6-sulfonamide, it may be possible to develop a single molecule that effectively targets both of these pathological processes.

Similarly, in cancer therapy, a multi-targeted agent could be designed to inhibit both carbonic anhydrase IX (a tumor-associated isoform) and other key signaling pathways involved in tumor growth and metastasis. The design of such multi-targeted ligands will require a deep understanding of the structure-activity relationships for each target and the creative application of medicinal chemistry principles to integrate the necessary pharmacophoric features into a single molecular entity.

Advanced Computational Design and Virtual Screening Methodologies for Novel Analogues

In recent years, computational methods have become an indispensable tool in the drug discovery process. Advanced computational design and virtual screening methodologies can significantly accelerate the identification of novel analogues of N-ethyl-2-oxo-2H-chromene-6-sulfonamide with improved therapeutic properties.

Virtual screening techniques, such as molecular docking and pharmacophore modeling, can be used to screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target. This approach can help to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources. For example, a pharmacophore model could be developed based on the known inhibitors of a particular enzyme, and this model could then be used to search for novel coumarin-sulfonamide derivatives that fit the pharmacophoric requirements.

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of the ligand-protein complex and can be used to predict the binding affinity of different analogues. These simulations can also help to understand the molecular basis of selectivity and to design modifications that enhance binding to the desired target while minimizing off-target effects.

Machine learning and artificial intelligence (AI) are also poised to revolutionize drug design. These technologies can be used to develop predictive models for various properties, such as biological activity, toxicity, and pharmacokinetic parameters. By leveraging these advanced computational tools, researchers can more efficiently explore the vast chemical space around the N-ethyl-2-oxo-2H-chromene-6-sulfonamide scaffold and identify novel candidates with the potential for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-ethyl-2-oxo-2H-chromene-6-sulfonamide, and what methodological considerations are critical?

- Answer : A typical synthesis involves coupling a sulfonyl chloride derivative with a chromene precursor. For example, sulfonamide formation (e.g., step (e) in ) employs RSO₂Cl with N-methylmorpholine (NMM) in THF under anhydrous conditions. The reaction requires precise stoichiometric control to avoid side reactions. Purification via column chromatography or recrystallization (e.g., using MeOH/EtOAC systems) is recommended to isolate the product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of N-ethyl-2-oxo-2H-chromene-6-sulfonamide?

- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D experiments) are essential for structural confirmation. Purity can be assessed via HPLC (≥98% as in ) with UV detection. X-ray crystallography (using SHELX programs; ) may resolve ambiguities in stereochemistry or tautomeric forms .

Q. How should researchers handle air- or moisture-sensitive reagents during synthesis?

- Answer : Use Schlenk-line techniques or gloveboxes for reactions requiring inert atmospheres (e.g., step (d) in with NaBH₄). Reagents like Dess-Martin oxidant (step (h)) must be stored under nitrogen and added slowly to avoid exothermic decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for N-ethyl-2-oxo-2H-chromene-6-sulfonamide?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXT ( ) can unambiguously determine bond lengths, angles, and hydrogen bonding patterns. For example, if NMR suggests multiple tautomers, SCXRD can identify the dominant form in the solid state. Refinement in SHELXL ( ) is critical for handling twinned data or high-resolution datasets .

Q. What strategies optimize the reaction yield when introducing electron-withdrawing groups to the chromene core?

- Answer : Substituent effects on the chromene ring (e.g., electron-withdrawing groups) may require adjusted reaction conditions. For instance, step (b) in uses CNCH=PPh₃ under reflux to stabilize intermediates. Kinetic studies (e.g., varying temperature or solvent polarity) and DFT calculations can guide optimization .

Q. How do hydrogen-bonding networks influence the solubility and stability of N-ethyl-2-oxo-2H-chromene-6-sulfonamide?

- Answer : Graph set analysis ( ) of SCXRD data identifies motifs like D(2) or R₂²(8) rings. Strong intramolecular H-bonds (e.g., sulfonamide N–H⋯O=C) reduce solubility in apolar solvents, while intermolecular bonds (e.g., C–H⋯O) affect crystal packing. Solubility tests in DMSO/water mixtures can correlate with H-bonding trends .

Q. What methodologies assess the compound’s activity against phosphatases or related enzymes?

- Answer : Enzymatic assays (e.g., para-nitrophenyl phosphate hydrolysis) under physiological pH and temperature can quantify inhibition. highlights phosphatase activity evaluation, requiring controls for non-specific binding. IC₅₀ values should be validated via dose-response curves and compared to reference inhibitors like PF-06465469 ( ) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Answer : Reconcile DFT-optimized geometries (e.g., Gaussian calculations) with experimental NMR/IR by considering solvent effects (e.g., PCM models) and dynamic averaging. For instance, tautomer populations in solution may differ from static computational models. Variable-temperature NMR can probe equilibria .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products. Mass balance analysis ensures degradation pathways (e.g., hydrolysis of the sulfonamide group) are identified. Buffered solutions at pH 1.2 (stomach) and 7.4 (blood) simulate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.